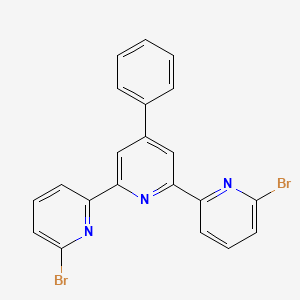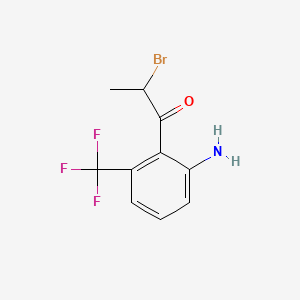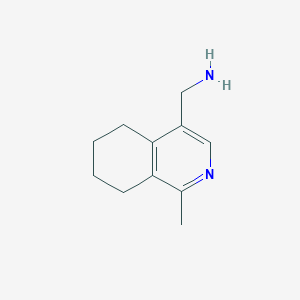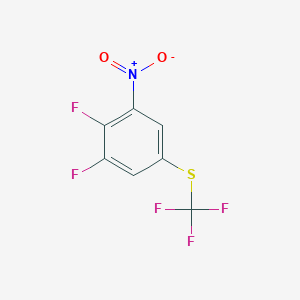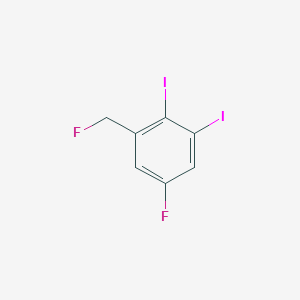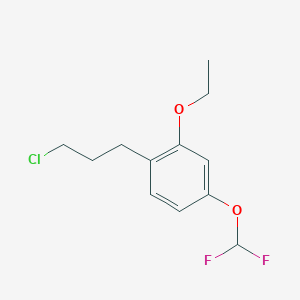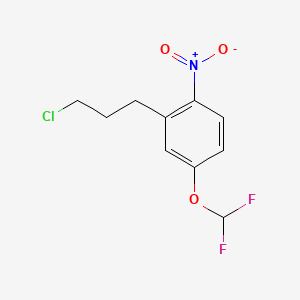
1-(3-Chloropropyl)-5-(difluoromethoxy)-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)-5-(difluoromethoxy)-2-nitrobenzene is an organic compound with a complex structure that includes a chloropropyl group, a difluoromethoxy group, and a nitrobenzene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-5-(difluoromethoxy)-2-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a suitable benzene derivative, followed by the introduction of the chloropropyl and difluoromethoxy groups through substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chloropropyl)-5-(difluoromethoxy)-2-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chloropropyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-(3-Chloropropyl)-5-(difluoromethoxy)-2-aminobenzene, while substitution of the chloropropyl group can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(3-Chloropropyl)-5-(difluoromethoxy)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloropropyl)-5-(difluoromethoxy)-2-nitrobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the chloropropyl and difluoromethoxy groups may enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Chloropropyl)-2-(difluoromethoxy)-4-fluorobenzene
- 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-(trifluoromethylthio)benzene
- 1-(3-Chloropropyl)-2-(difluoromethoxy)-6-(trifluoromethoxy)benzene
Uniqueness
1-(3-Chloropropyl)-5-(difluoromethoxy)-2-nitrobenzene is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H10ClF2NO3 |
|---|---|
Peso molecular |
265.64 g/mol |
Nombre IUPAC |
2-(3-chloropropyl)-4-(difluoromethoxy)-1-nitrobenzene |
InChI |
InChI=1S/C10H10ClF2NO3/c11-5-1-2-7-6-8(17-10(12)13)3-4-9(7)14(15)16/h3-4,6,10H,1-2,5H2 |
Clave InChI |
HZBYSGQGFADVND-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC(F)F)CCCCl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



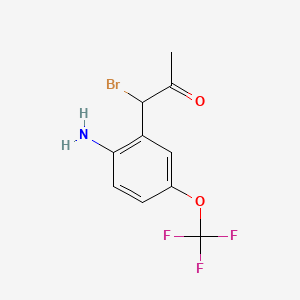



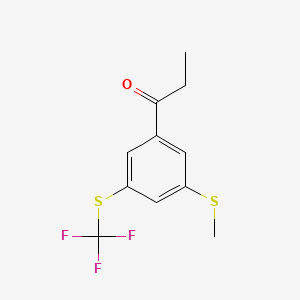
![{[4-(Dimethylamino)-2-methylphenyl]methylidene}propanedinitrile](/img/structure/B14063764.png)
